molecular formula C11H15BrClNO2S B1378560 2-([(4-Bromophenyl)sulfonyl]methyl)pyrrolidine hydrochloride CAS No. 1864062-41-8

2-([(4-Bromophenyl)sulfonyl]methyl)pyrrolidine hydrochloride

Cat. No.: B1378560
CAS No.: 1864062-41-8
M. Wt: 340.66 g/mol
InChI Key: KYGZWXSQVIQATB-UHFFFAOYSA-N
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Description

2-([(4-Bromophenyl)sulfonyl]methyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C11H15BrClNO2S It is characterized by the presence of a pyrrolidine ring, a bromophenyl group, and a sulfonylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([(4-Bromophenyl)sulfonyl]methyl)pyrrolidine hydrochloride typically involves the reaction of 4-bromobenzenesulfonyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-([(4-Bromophenyl)sulfonyl]methyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation Reactions: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction Reactions: The compound can be reduced to remove the sulfonyl group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrrolidine derivatives.

    Oxidation Reactions: Products include sulfone derivatives.

    Reduction Reactions: Products include desulfonylated pyrrolidine derivatives.

Scientific Research Applications

2-([(4-Bromophenyl)sulfonyl]methyl)pyrrolidine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-([(4-Bromophenyl)sulfonyl]methyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes or receptors, while the sulfonyl group can form strong interactions with biological molecules. These interactions can lead to changes in cellular pathways and biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromophenyl methyl sulfone
  • N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine
  • 2-{4-[(4-Bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one

Uniqueness

2-([(4-Bromophenyl)sulfonyl]methyl)pyrrolidine hydrochloride is unique due to the presence of the pyrrolidine ring, which imparts specific stereochemical properties and biological activity

Properties

IUPAC Name

2-[(4-bromophenyl)sulfonylmethyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2S.ClH/c12-9-3-5-11(6-4-9)16(14,15)8-10-2-1-7-13-10;/h3-6,10,13H,1-2,7-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYGZWXSQVIQATB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CS(=O)(=O)C2=CC=C(C=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1864062-41-8
Record name Pyrrolidine, 2-[[(4-bromophenyl)sulfonyl]methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1864062-41-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-([(4-Bromophenyl)sulfonyl]methyl)pyrrolidine hydrochloride
Reactant of Route 2
2-([(4-Bromophenyl)sulfonyl]methyl)pyrrolidine hydrochloride
Reactant of Route 3
2-([(4-Bromophenyl)sulfonyl]methyl)pyrrolidine hydrochloride
Reactant of Route 4
2-([(4-Bromophenyl)sulfonyl]methyl)pyrrolidine hydrochloride
Reactant of Route 5
2-([(4-Bromophenyl)sulfonyl]methyl)pyrrolidine hydrochloride
Reactant of Route 6
2-([(4-Bromophenyl)sulfonyl]methyl)pyrrolidine hydrochloride

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